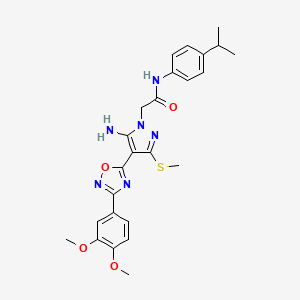
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C25H28N6O4S and its molecular weight is 508.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- An oxadiazole moiety known for its role in various pharmacological effects.
- A pyrazole ring which is often associated with anti-inflammatory and analgesic properties.
- An isopropylphenyl group that may enhance lipophilicity and cellular uptake.
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells.
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by morphological changes and caspase activation assays .
- Metabolic Stability : The presence of specific substituents enhances the metabolic stability of the compound, making it a promising candidate for further development .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the efficacy of the compound against various cancer cell lines. The results are summarized in the table below:
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on HCT-116 Cells : A study demonstrated that treatment with the compound resulted in a significant increase in apoptotic cells as compared to control groups. Flow cytometry analysis showed a marked translocation of phosphatidylserine, indicating early apoptotic events .
- HeLa Cell Line Analysis : In another investigation, the compound exhibited potent cytotoxicity against HeLa cells with an IC50 value of 34 μM. Morphological analysis revealed typical apoptotic features such as cell shrinkage and detachment from culture surfaces .
- MCF-7 Cells : The compound was also tested on MCF-7 cells where it showed an IC50 value of 59 μM. The study noted that it induced significant morphological changes consistent with apoptosis after 24 hours of treatment .
科学的研究の応用
Chemical Structure and Synthesis
The structure of the compound features multiple pharmacophoric elements, including an oxadiazole ring, a pyrazole moiety, and an acetamide group. The synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:
- Formation of the Oxadiazole Ring : Utilizing hydrazine derivatives and carboxylic acid derivatives.
- Construction of the Pyrazole Moiety : Through cyclization reactions involving methylthio groups.
- Final Assembly : Combining the components to yield the target compound through acylation reactions.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing oxadiazole and pyrazole rings have shown effectiveness against various cancer cell lines such as SNB-19 and OVCAR-8. The mechanism of action often involves the induction of apoptosis or inhibition of cell proliferation through modulation of key signaling pathways .
Antimicrobial Properties
Compounds featuring oxadiazole structures have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of multiple functional groups enhances their interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Anti-inflammatory Effects
Some studies suggest that similar compounds can inhibit lipoxygenase activity, which is crucial in inflammatory processes. This could position them as potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives against various cancer cell lines. Among these, compounds structurally related to 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide demonstrated growth inhibition rates exceeding 80% in specific cancer types such as ovarian and lung cancers .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar oxadiazole-containing compounds. Results indicated that certain derivatives exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .
特性
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4S/c1-14(2)15-6-9-17(10-7-15)27-20(32)13-31-22(26)21(25(29-31)36-5)24-28-23(30-35-24)16-8-11-18(33-3)19(12-16)34-4/h6-12,14H,13,26H2,1-5H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYKURXAOHEEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













